molecular formula C10H17NO3Si B1587346 2-(Trimethoxysilylethyl)pyridine CAS No. 27326-65-4

2-(Trimethoxysilylethyl)pyridine

Cat. No. B1587346
CAS RN: 27326-65-4
M. Wt: 227.33 g/mol
InChI Key: XVZMLSWFBPLMEA-UHFFFAOYSA-N
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Description

2-(Trimethoxysilylethyl)pyridine is a chemical compound with the formula C10H17NO3Si . It is a liquid substance that is used as a chemical intermediate . It belongs to the organomethoxysilane chemical family .


Molecular Structure Analysis

The molecular structure of 2-(Trimethoxysilylethyl)pyridine consists of a pyridine ring with a trimethoxysilylethyl group attached . The molecular weight is 227.33 g/mol .


Chemical Reactions Analysis

Pyridine derivatives, including 2-(Trimethoxysilylethyl)pyridine, are involved in various chemical reactions. For instance, they can undergo reduction-oxidation mechanisms .


Physical And Chemical Properties Analysis

2-(Trimethoxysilylethyl)pyridine is a liquid with a boiling point of 105°C at 0.3 mmHg and a density of 1.06 g/mL . Its flash point is greater than 110°C, and it has a refractive index of 1.4755 at 20°C .

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : Pyridine derivatives are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods of Application : The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
  • Scientific Field: Organic Chemistry

    • Application : Magnetically recoverable nano-catalysts have been employed as catalysts in chemical reactions for the preparation of pyridine derivatives .
    • Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
    • Results or Outcomes : The high surface area, simple preparation, and modification are among the major advantages of magnetically recoverable nano-catalysts .
  • Scientific Field: Medicinal Chemistry

    • Application : Pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines .
    • Methods of Application : The synthesis involved a three-component reaction between acetophenones, ammonium acetate, and 4-methyl or 2-methylpyridine in the presence of iodine in DMSO .
    • Results or Outcomes : Most of the synthesized compounds showed remarkable cytotoxicity, comparable to the standard drug etoposide .
  • Scientific Field: Biochemistry

    • Application : Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs .
    • Methods of Application : The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization .
    • Results or Outcomes : Despite its importance, direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power .
  • Scientific Field: Medicinal Chemistry

    • Application : Some complexes of pyridine showed superoxide dismutase activity .
    • Methods of Application : One of the copper complex based nicotinic acid with 2-hydroxypyridine showed inhibitory concentration of 49.07 mM .
    • Results or Outcomes : These complexes showed superoxide dismutase activity in the range of 49.07–130.23 mM .

Safety And Hazards

2-(Trimethoxysilylethyl)pyridine is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective equipment and avoiding inhalation, ingestion, and contact with skin or eyes .

properties

IUPAC Name

trimethoxy(2-pyridin-2-ylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZMLSWFBPLMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=CC=N1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375188
Record name 2-(Trimethoxysilylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethoxysilylethyl)pyridine

CAS RN

27326-65-4
Record name 2-(Trimethoxysilylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
JJ Senkevich, CJ Mitchell, GR Yang, TM Lu - Langmuir, 2002 - ACS Publications
The use of molecular layers to modify the surface and interfaces of solid-state materials while retaining their bulk properties offers great potential. Despite the widespread interest, little …
Number of citations: 65 pubs.acs.org
M Čapka, U Schubert, B Heinrich… - Collection of …, 1992 - cccc.uochb.cas.cz
2-(2-Trimethoxysilylethyl)pyridine (I) was used to prepare a series of rhodium carbonyl complexes bound to silica via pyridine group. The rhodium complex Rh 2 (CO) 4 Cl 2 (Rh 2 ) was …
Number of citations: 11 cccc.uochb.cas.cz
MC Burleigh, MA Markowitz, MS Spector… - The Journal of …, 2001 - ACS Publications
Mesoscopic organosilicas were synthesized with bis(triethoxysilyl)ethane (BTSE) and cetyltrimethylammonium chloride (CTAC) under basic conditions. Further functionalization was …
Number of citations: 290 pubs.acs.org
M Čapka, M Czakoová… - Applied organometallic …, 1993 - Wiley Online Library
2‐(2‐Trimethoxysilylethyl)pyridine, together with 3‐methcryloxypropyltrimethoxysilane, was used to prepare a series of rhodium carbonyl complexes bound to silica via a pyridine group. …
Number of citations: 9 onlinelibrary.wiley.com
NR Walker, MJ Linman, MM Timmers, SL Dean… - Analytica chimica …, 2007 - Elsevier
A chemical sensor was developed to detect the explosive 2,4,6-trinitrotoluene (TNT) utilizing planar integrated optical waveguide (IOW) attenuated total reflection spectrometry. …
Number of citations: 120 www.sciencedirect.com
M Kronstein, J Akbarzadeh, C Drechsel… - … A European Journal, 2014 - Wiley Online Library
To investigate the original and promising luminescence properties of ionic nanoparticle networks (INN), various material compositions were investigated. In this work, the linker used to …
Z Lu - 2006 - scholarworks.umass.edu
The McCarthy group is my second family, I had a lot of fun when I was fishing with Kevin on ice, and I enjoyed talking about science with Jay, Sung-In and Margarita. I want to express …
Number of citations: 5 scholarworks.umass.edu
F Gelman, J Blum, D Avnir - New Journal of Chemistry, 2003 - pubs.rsc.org
An oxidant and a reducing catalyst are placed in a single pot without destroying each other, but are still capable of carrying out useful reactions, simultaneously. The oxidant, pyridinium …
Number of citations: 63 pubs.rsc.org
X Bai, X Wang, D English… - Bulletin of the Korean …, 2015 - Wiley Online Library
In this work, we study magnetic nanotubes ( MNTs ) as drug carriers to control the loading and release of doxorubicin (Dox). The inner surfaces of MNTs where Dox molecules are …
Number of citations: 2 onlinelibrary.wiley.com
MA Markowitz, G Deng, BP Gaber - Langmuir, 2000 - ACS Publications
Silica particles surface-imprinted with the soman hydrolysis product pinacolyl methylphosphonate (PMP) demonstrated binding selectivity for the hydrolysis product over other …
Number of citations: 62 pubs.acs.org

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